

Octyl Methyl Sulfoxide: A Lipophilic Reagent for Organic Synthesis

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Compound of Interest

Compound Name: Octyl methyl sulfoxide

Cat. No.: B15290750

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Octyl methyl sulfoxide emerges as a versatile, lipophilic alternative to the widely used dimethyl sulfoxide (DMSO). Its long alkyl chain imparts unique solubility characteristics, rendering it an attractive option for reactions in less polar media and simplifying purification processes. This document outlines potential applications of **octyl methyl sulfoxide** in organic synthesis, complete with detailed experimental protocols and comparative data. The methodologies presented are based on established sulfoxide chemistry, offering a predictive framework for the use of this reagent.

Physicochemical Properties

The distinct properties of **octyl methyl sulfoxide** compared to DMSO are summarized below. These differences are key to understanding its potential advantages in specific synthetic contexts.

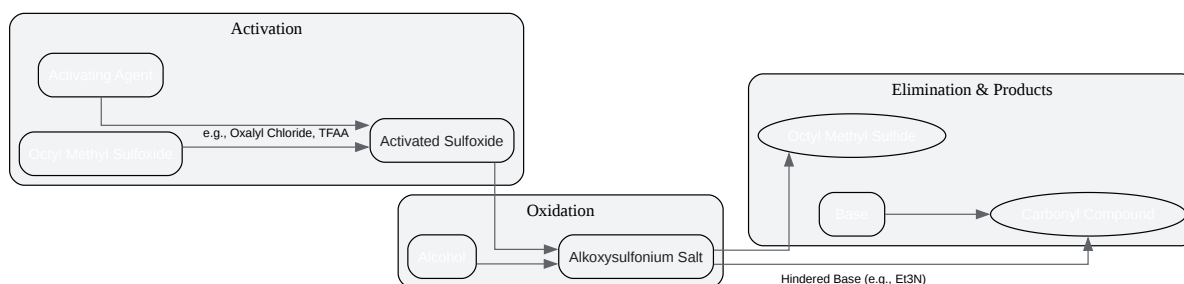
Property	Dimethyl Sulfoxide (DMSO)	Octyl Methyl Sulfoxide
Molecular Formula	C ₂ H ₆ OS	C ₉ H ₂₀ OS
Molecular Weight	78.13 g/mol	176.32 g/mol
Boiling Point	189 °C	Estimated >250 °C
Melting Point	19 °C	Estimated to be higher than DMSO
Solubility in Water	Miscible	Low
Solubility in Organic Solvents	High in polar solvents	High in nonpolar and polar aprotic solvents
Lipophilicity (LogP)	-1.35	Estimated > 2.0

Applications in Organic Synthesis

Mild Oxidation of Alcohols

Octyl methyl sulfoxide can be employed as a mild oxidant in a manner analogous to the Swern and Pfitzner-Moffatt oxidations, which traditionally use DMSO.^[1] The increased lipophilicity of **octyl methyl sulfoxide** may be advantageous when dealing with nonpolar substrates, enhancing solubility and potentially improving reaction rates. Furthermore, the byproduct, octyl methyl sulfide, is less volatile and more readily separated from nonpolar products by aqueous extraction than dimethyl sulfide.

A generalized reaction workflow for an activated sulfoxide oxidation is presented below.



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Fig. 1: Generalized workflow for alcohol oxidation.

Experimental Protocol: Oxidation of a Primary Alcohol to an Aldehyde

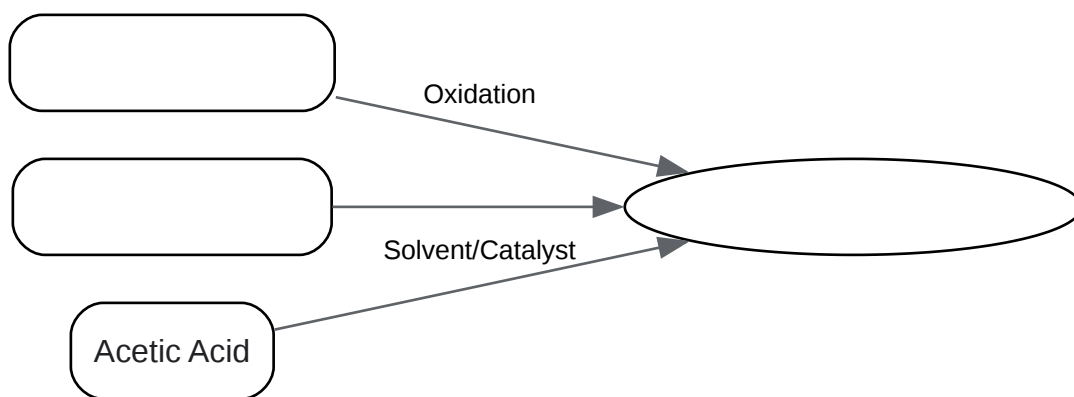
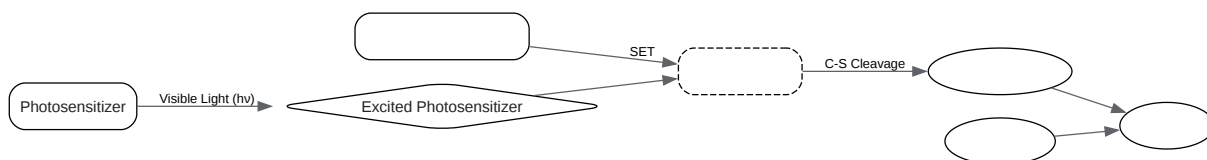
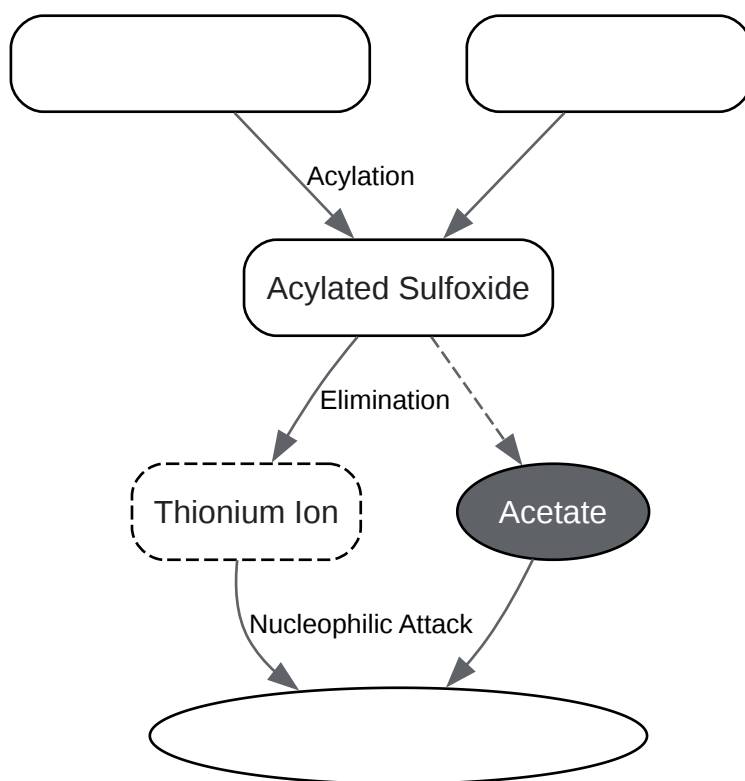
- To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of **octyl methyl sulfoxide** (1.2 equivalents) in DCM dropwise.
- Stir the mixture for 30 minutes at -78 °C.
- Add a solution of the primary alcohol (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C.
- Stir for 1 hour at -78 °C.
- Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature.
- Quench the reaction with water and extract the product with DCM.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Pummerer Rearrangement

The Pummerer rearrangement is a classic reaction of sulfoxides, converting them into α -acyloxy thioethers in the presence of an acid anhydride.^{[2][3]} **Octyl methyl sulfoxide** is expected to undergo this rearrangement, providing a route to functionalized thioethers with a long alkyl chain, which could be useful as intermediates in the synthesis of surfactants or other specialty chemicals.

The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thionium ion, which is then trapped by the acetate nucleophile.



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